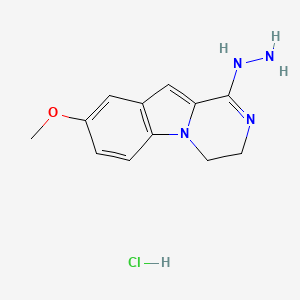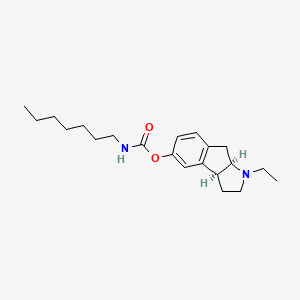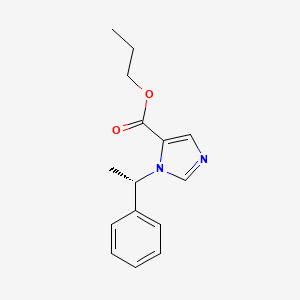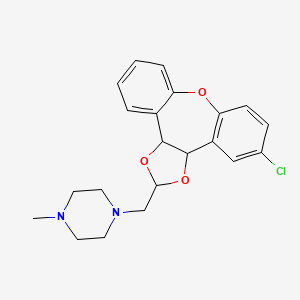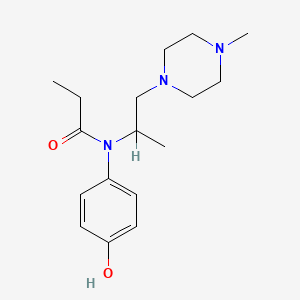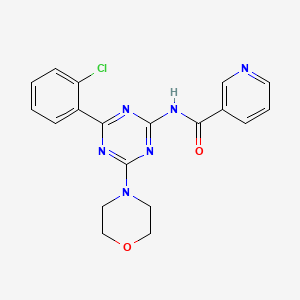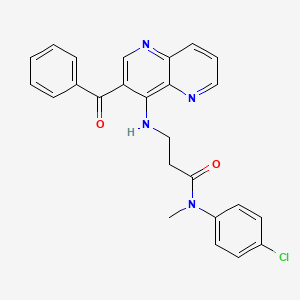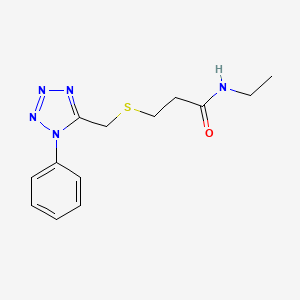
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Métodos De Preparación
The synthesis of N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically involves the reaction of a tetrazole derivative with an appropriate thioether and an amide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted reactions and eco-friendly solvents .
Análisis De Reacciones Químicas
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors
Mecanismo De Acción
The mechanism of action of N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects such as antibacterial or anticancer activity .
Comparación Con Compuestos Similares
N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
1-Phenyl-1H-tetrazole-5-thiol: Known for its use as a corrosion inhibitor and in the synthesis of complex molecules.
5-Substituted tetrazoles: These compounds exhibit similar biological activities but may differ in their specific applications and potency.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields .
Propiedades
Número CAS |
85697-07-0 |
|---|---|
Fórmula molecular |
C13H17N5OS |
Peso molecular |
291.37 g/mol |
Nombre IUPAC |
N-ethyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C13H17N5OS/c1-2-14-13(19)8-9-20-10-12-15-16-17-18(12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,19) |
Clave InChI |
UPLJXOHHBVVBBG-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CCSCC1=NN=NN1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


